6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a compound belonging to the class of quinoline derivatives, specifically a dihydroquinoline carboxylic acid. Its chemical formula is , and it has a molecular weight of 204.18 g/mol. This compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry.
The compound can be classified under the broader category of heterocyclic compounds, particularly those containing nitrogen in their ring structure. It is synthesized through various methods involving cyclization reactions and has been investigated for its pharmacological properties, including antibacterial and antifungal activities .
The synthesis of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves several steps:
The yield of the synthesis can vary but is generally around 70% to 75%, depending on the specific reaction conditions employed .
The molecular structure of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid consists of a fused ring system that includes a quinoline moiety. The structural representation can be described as follows:
Key structural data includes:
6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid participates in various chemical reactions that enhance its utility in synthetic chemistry:
The mechanism of action for compounds like 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid often involves interactions at the molecular level with biological targets:
Research indicates that such compounds may exhibit selective toxicity towards pathogenic organisms while being less harmful to human cells .
The physical properties of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid include:
Chemical properties include:
These properties are crucial for determining the compound's suitability for various applications in pharmaceutical formulations.
6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several notable applications in scientific research:
The compound 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS: 36991-41-0) belongs to the cinnoline family of nitrogen-containing heterocycles. Its systematic name reflects the International Union of Pure and Applied Chemistry (IUPAC) conventions:
The term "1,4-dihydro" indicates partial saturation at the 1 and 4 positions of the cinnoline ring, distinct from fully aromatic cinnolines. The carboxylic acid at C3 and ketone at C4 create a β-keto acid motif, enabling tautomerization and metal chelation. This contrasts with quinoline-3-carboxylic acids (e.g., 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, PubChem CID: 253823), where the nitrogen is positioned differently [2] [6].
Structural Comparison to Quinoline Derivatives:Cinnolines feature adjacent nitrogen atoms (positions 1 and 2), while quinolines have a single nitrogen at position 1. This difference influences electronic distribution, solubility, and biological target interactions. For example, the cinnoline scaffold offers enhanced dipole moments and varied hydrogen-bonding capabilities compared to quinolines.
Table 1: Core Structure Comparison of Cinnoline vs. Quinoline Derivatives
Feature | 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid | 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid |
---|---|---|
Core Heterocycle | Cinnoline (benzopyridazine) | Quinoline (benzopyridine) |
Nitrogen Positions | N1, N2 (adjacent) | N1 |
Molecular Formula | C₁₀H₈N₂O₃ | C₁₀H₇NO₃ (unsubstituted) [6] |
Key Tautomer | Keto form predominates (lactam-lactim equilibrium) | Similar β-keto acid equilibrium |
SMILES Descriptor | O=C(C1=NNC2=C(C=C(C)C=C2)C1=O)O [5] | OC(=O)C1=CNc2ccccc2C1=O [6] |
Cinnoline derivatives emerged as synthetically accessible scaffolds in the mid-20th century, initially explored for antibacterial applications. The structural analogy to quinolones (e.g., nalidixic acid) spurred interest in their bioactivity. Notably, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives were patented as antibacterial agents in the 1980s (US4822801A), demonstrating that modifications at N1, C6, and C7 influenced Gram-negative bacterial inhibition [3]. This established the pharmacophoric importance of the 3-carboxylic acid/4-keto motif for metal binding—a principle later extended to cinnolines.
Key Therapeutic Developments:
Table 2: Historical Development Timeline of Cinnoline/Quinoline Carboxylates
Era | Development | Significance |
---|---|---|
1980s | Antibacterial quinolone patents (e.g., US4822801A) | Validated 4-oxo-3-carboxylic acid as a privileged scaffold for gyrase inhibition |
1990s | Synthesis of 6-substituted cinnoline carboxylates (e.g., 6-methyl, 6-iodo) | Demonstrated role of C6 substituents in modulating bioactivity [9] |
2000s | HIV integrase inhibitor development (e.g., Raltegravir) | Confirmed diketo acid pharmacophore for antiviral design [7] |
2010s | QSAR models for carboxylic acid HIV inhibitors | Enabled predictive optimization of C6/C7 substituents [7] |
Concluding Perspective
The journey of 6-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid—from a synthetic heterocycle to a candidate for antimicrobial and antiviral design—exemplifies scaffold repurposing in medicinal chemistry. Its structural nuances, particularly the cinnoline core and C6 methyl group, offer distinct advantages in target engagement and physicochemical properties. Future work should leverage historical QSAR insights and synthetic accessibility to explore understudied therapeutic niches.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0